molecular formula C12H14O2 B14155679 2,2-Dimethyl-4-phenylbut-3-enoic acid CAS No. 4405-27-0

2,2-Dimethyl-4-phenylbut-3-enoic acid

Cat. No.: B14155679
CAS No.: 4405-27-0
M. Wt: 190.24 g/mol
InChI Key: AQDYAWVKFNARNE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbut-3-enoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of butenoic acid, characterized by the presence of a phenyl group and two methyl groups attached to the butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, lithium perchlorate, or tetraethylammonium hexafluorophosphate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, decarboxylation typically yields a hydrocarbon product, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

2,2-Dimethyl-4-phenylbut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enoic acid involves its interaction with molecular targets and pathways. For instance, in decarboxylation reactions, the compound undergoes a concerted mechanism where all bonds in the transition state are either making or breaking simultaneously . This process is influenced by factors such as temperature and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-phenylbut-3-enoic acid is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its distinct properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

4405-27-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C12H14O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)

InChI Key

AQDYAWVKFNARNE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(/C=C/C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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